4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide 4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11107338
InChI: InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3/b19-10+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C15H12F3NO2S
Molecular Weight: 327.3 g/mol

4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide

CAS No.:

Cat. No.: VC11107338

Molecular Formula: C15H12F3NO2S

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide -

Specification

Molecular Formula C15H12F3NO2S
Molecular Weight 327.3 g/mol
IUPAC Name (NE)-4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide
Standard InChI InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3/b19-10+
Standard InChI Key PORBHQWXDLUOLN-VXLYETTFSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(F)(F)F
SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a central sulfonamide bridge (-SO2_2-NH-) connecting two aromatic rings: a 4-methylbenzene group and a 4-trifluoromethylbenzylidene unit. The imine bond (-CH=N-) in the benzylidene moiety introduces planarity, enhancing conjugation and influencing electronic properties. The trifluoromethyl (-CF3_3) group contributes to electronegativity and metabolic stability, while the methyl group on the benzene ring modulates lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H12F3NO2S\text{C}_{15}\text{H}_{12}\text{F}_{3}\text{NO}_{2}\text{S}
Molecular Weight327.3 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.2 g/cm3^3 (estimated)
LogP3.53 (predicted)
Vapor Pressure0.0±0.9 mmHg at 25°C

The absence of reported melting and boiling points underscores the need for experimental characterization. Comparative analysis with N-(4-Methyl-Benzylidene)-Benzenesulfonamide (CAS 664985-98-2), which shares structural similarities, suggests a density of approximately 1.2 g/cm³ , though the trifluoromethyl group may introduce deviations.

Spectroscopic and Computational Data

The compound’s isomeric SMILES (CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(F)(F)F) confirms the E-configuration of the imine bond. Computational studies predict an exact mass of 327.0667 g/mol and a refractive index of 1.577. Hydrogen bonding capacity, inferred from the sulfonamide and imine groups, suggests interactions with biological targets such as enzymes or receptors.

Synthesis and Optimization Strategies

Condensation Reaction Methodology

The synthesis typically involves acid- or base-catalyzed condensation of 4-methylbenzenesulfonamide with 4-trifluoromethylbenzaldehyde. This Schiff base formation proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration.

Table 2: Representative Reaction Conditions

ParameterConditionSource
CatalystH2_2SO4_4 or NaOH
SolventMethanol or ethanol
Temperature60–80°C
Reaction Time4–12 hours

A patent describing the synthesis of structurally analogous compounds (e.g., 2-nitro-4-trifluoromethyl methyl benzoate) highlights the use of sulfuric acid-methanol solutions for esterification , which may inform solvent selection for scaling this reaction.

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro studies on analogous compounds demonstrate apoptosis induction in cancer cells via caspase-3 activation . The electron-withdrawing -CF3_3 group may enhance cellular uptake by increasing membrane permeability, though this requires validation.

Antimicrobial Properties

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s dual functionality (sulfonamide and trifluoromethyl) positions it as a lead candidate for:

  • Anti-inflammatory agents: Targeting COX-2 with reduced gastrointestinal toxicity.

  • Antidiabetic drugs: Inhibition of protein tyrosine phosphatase 1B (PTP1B) .

  • Anticonvulsants: Modulation of GABAA_A receptors .

Diagnostic Imaging

Fluorine-19 MRI probes could exploit the -CF3_3 group for non-invasive tracking of drug distribution.

Challenges and Limitations

Solubility and Bioavailability

The compound’s LogP of 3.53 indicates high lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve aqueous solubility.

Metabolic Stability

While the -CF3_3 group resists oxidative metabolism, hepatic sulfonation of the benzenesulfonamide moiety may accelerate clearance.

Toxicity Profiling

Unsubstituted sulfonamides are associated with hypersensitivity reactions, warranting rigorous safety assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator